2-[(Dimethylamino)methyl]-3,6-dimethylphenol
Overview
Description
2-[(Dimethylamino)methyl]-3,6-dimethylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, characterized by the presence of a dimethylamino group attached to the methyl group at the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3,6-dimethylphenol typically involves the reaction of 3,6-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the dimethylaminomethyl group. The process can be summarized as follows:
Starting Materials: 3,6-dimethylphenol, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Procedure: The reactants are mixed and heated, allowing the formaldehyde to react with the phenol and dimethylamine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as distillation and crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-3,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers, esters, or other derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-3,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-3,6-dimethylphenol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenolic hydroxyl group can undergo deprotonation, forming phenoxide ions that can act as nucleophiles in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has three dimethylaminomethyl groups attached to the phenol ring, making it more reactive and versatile in chemical reactions.
2-(Dimethylamino)ethyl methacrylate: This compound is used in the synthesis of polymers and has similar dimethylamino functionality.
Uniqueness
2-[(Dimethylamino)methyl]-3,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of dimethylamino and hydroxyl groups makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-3,6-dimethylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-9(2)11(13)10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIOWMYNIKOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977438 | |
Record name | 2-[(Dimethylamino)methyl]-3,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61886-38-2 | |
Record name | Phenol,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Dimethylamino)methyl]-3,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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